ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate
Description
Ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a quinoline-based small molecule featuring a 6-chloro substituent on the quinoline core, a carbamoylmethoxy group at position 4 (functionalized with a 4-fluorophenyl moiety), and an ethyl ester at position 2. This compound is structurally related to inhibitors of biological targets such as P-glycoprotein (P-gp), a transmembrane efflux pump implicated in multidrug resistance .
Properties
IUPAC Name |
ethyl 6-chloro-4-[2-(4-fluoroanilino)-2-oxoethoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4/c1-2-27-20(26)17-10-18(15-9-12(21)3-8-16(15)24-17)28-11-19(25)23-14-6-4-13(22)5-7-14/h3-10H,2,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDRAVAXOPIFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with an isocyanate derivative, such as 4-fluorophenyl isocyanate.
Methoxylation: The methoxy group is added through a nucleophilic substitution reaction using methanol and a suitable base.
Esterification: Finally, the carboxylate ester is formed by reacting the carboxylic acid intermediate with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and carbamoyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl group in the carbamoyl moiety, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these halogens.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like ammonia or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Conversion to secondary amines or alcohols.
Substitution: Formation of amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of quinoline derivatives in cancer therapy. Ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate has shown promising results in inhibiting tumor cell proliferation.
Case Study:
In vitro assays demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.7 | Cell cycle arrest |
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of bacterial strains. Quinoline derivatives are known for their broad-spectrum activity.
Case Study:
A study tested the efficacy of this compound against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
The results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating bacterial infections.
Enzyme Inhibition
Another application involves the inhibition of specific enzymes that are crucial for cellular metabolism in pathogens.
Case Study:
The compound was tested for its inhibitory effects on topoisomerase II, an enzyme critical for DNA replication in cancer cells.
| Enzyme | IC50 (µM) |
|---|---|
| Topoisomerase II | 5.5 |
Inhibition of this enzyme can lead to the disruption of DNA replication, providing a mechanism through which the compound may exert its antitumor effects.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In cellular pathways, it can interfere with signal transduction by binding to receptors or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogs:
Key Observations:
- Substituent Position Sensitivity : The 4-fluorophenyl carbamoylmethoxy group distinguishes the target from analogs with 3-fluoro-4-methylphenyl (e.g., ) or 4-methoxyphenyl groups . Fluorine’s electron-withdrawing nature may modulate electronic interactions with biological targets.
- Chloro vs. Methoxy/Methyl : The 6-chloro substituent (target compound) contrasts with 6-methoxy or 6-methyl groups. Chlorine’s larger atomic radius and electronegativity could alter steric and electronic profiles, affecting binding affinity .
Biological Activity
Ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing findings from various studies and highlighting key data.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a fused aromatic ring structure that contributes to its biological properties. The presence of halogen substituents (chlorine and fluorine) and a carbamoyl group enhances its interaction with biological targets.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies on 6,7-disubstituted quinoline derivatives have shown moderate to excellent antiproliferative activity against cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) . The specific activity of this compound remains to be fully characterized, but its structural analogs suggest a promising profile.
The mechanism of action for quinoline derivatives often involves the inhibition of receptor tyrosine kinases, such as c-Met, which plays a crucial role in tumor growth and metastasis. Compounds similar to this compound have been shown to inhibit c-Met with IC50 values as low as 1.04 nM . This suggests that the compound may exert its antitumor effects through similar pathways.
Table 1: Biological Activity of Quinoline Derivatives
| Compound Name | Target | IC50/EC50 Value | Cell Line/Pathogen |
|---|---|---|---|
| Compound 34 | c-Met | 1.04 nM | A549, HT-29 |
| Compound 6g | SARS-CoV-2 | 6 μM | SARS-CoV-2 |
| Ethyl derivative (hypothetical) | Unknown | TBD | TBD |
Case Study: Antitumor Evaluation
A study evaluated a series of quinoline derivatives for their antiproliferative effects against various cancer cell lines. The results indicated that modifications at the para position of the phenyl ring significantly influenced activity. Compounds with fluorine substitutions showed enhanced potency due to increased lipophilicity and improved binding interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
